2-Methylpiperidin-3-one hydrochloride
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Overview
Description
2-Methylpiperidin-3-one hydrochloride is a chemical compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. This compound is of significant interest in organic chemistry due to its versatile applications in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpiperidin-3-one hydrochloride typically involves the alkylation of piperidin-3-one. One common method is the reaction of piperidin-3-one with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at room temperature, leading to the formation of 2-Methylpiperidin-3-one, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. The use of automated systems allows for precise control of reaction conditions, minimizing impurities and maximizing efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methylpiperidin-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions typically yield secondary amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include N-substituted piperidines, N-oxides, and secondary amines, which are valuable intermediates in the synthesis of pharmaceuticals .
Scientific Research Applications
2-Methylpiperidin-3-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of drugs targeting various diseases, including neurological disorders and cancer.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methylpiperidin-3-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the functional groups attached to the piperidine ring. These interactions often lead to modulation of biochemical pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler analog without the methyl group.
2-Methylpiperidine: Lacks the ketone functionality.
3-Methylpiperidin-2-one: A positional isomer with the methyl group at a different position.
Uniqueness
2-Methylpiperidin-3-one hydrochloride is unique due to the presence of both the methyl group and the ketone functionality, which confer distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of a wide range of compounds .
Properties
IUPAC Name |
2-methylpiperidin-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-5-6(8)3-2-4-7-5;/h5,7H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUZTCNUXXGZMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCCN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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